molecular formula C20H23N3O6S B3678198 3,4,5-triethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

3,4,5-triethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3678198
M. Wt: 433.5 g/mol
InChI Key: KGZOELYTXWNQBP-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound characterized by the presence of ethoxy groups on the benzene ring and a nitrophenyl carbamothioyl group

Properties

IUPAC Name

3,4,5-triethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-4-27-16-10-13(11-17(28-5-2)18(16)29-6-3)19(24)22-20(30)21-14-8-7-9-15(12-14)23(25)26/h7-12H,4-6H2,1-3H3,(H2,21,22,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZOELYTXWNQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Carbamothioyl Group: The benzamide is then reacted with thiophosgene to introduce the carbamothioyl group.

    Attachment of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced by reacting the intermediate with 3-nitroaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3,4,5-triethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biological Research: It is used as a tool compound to study various biochemical pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The ethoxy groups may influence the compound’s solubility and bioavailability, enhancing its effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-triethoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
  • 3,4,5-triethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
  • 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Uniqueness

3,4,5-triethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of three ethoxy groups on the benzene ring and the nitrophenyl carbamothioyl group distinguishes it from similar compounds, potentially leading to different reactivity and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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